3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran]
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Overview
Description
3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran] is a synthetic organic compound with the molecular formula C11H13NO It is characterized by a spirocyclic structure, which includes an azetidine ring fused to a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydrospiro[azetidine-3,2’-benzopyran] typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclization: The azetidine ring is then fused to a benzopyran moiety through a spirocyclization reaction. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Scale-Up Procedures: For industrial-scale production, the synthesis process is scaled up, often involving continuous flow reactors and other large-scale chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-dihydrospiro[azetidine-3,2’-benzopyran] involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Azetidine Derivatives: Compounds containing the azetidine ring.
Benzopyran Derivatives: Compounds containing the benzopyran moiety.
Uniqueness
3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1263358-62-8 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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